3-(Methoxymethyl)-3-methylpiperidin-2-one
Description
3-(Methoxymethyl)-3-methylpiperidin-2-one is a six-membered lactam (piperidinone) featuring a methoxymethyl (-CH2-O-CH3) and a methyl (-CH3) substituent at the 3-position of the piperidine ring. This compound belongs to the broader class of piperidinone derivatives, which are pivotal in medicinal chemistry due to their bioactivity and structural versatility.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(6-11-2)4-3-5-9-7(8)10/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
YKSQXKYRCFTDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-(Methoxymethyl)-3-methylpiperidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones with various functional groups.
Scientific Research Applications
3-(Methoxymethyl)-3-methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidinone Derivatives
3-Methoxy-2-piperidone
- Structure : Methoxy (-OCH3) at position 3 of the piperidin-2-one ring.
- Key Differences : Lacks the methyl and methoxymethyl groups. The methoxy group is smaller and less lipophilic than methoxymethyl.
- Methoxy groups are electron-withdrawing, which may affect reactivity in synthetic modifications .
3-Amino-3-methylpiperidin-2-one
- Structure: Amino (-NH2) and methyl groups at position 3.
- Key Differences: The amino group introduces polarity and basicity, enhancing water solubility but limiting blood-brain barrier penetration compared to the methoxymethyl substituent.
- Biological Relevance: Amino-substituted piperidinones are often explored for antimicrobial and antiviral activities, whereas methoxymethyl derivatives may prioritize lipophilicity for central nervous system (CNS) targets .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Piperidin-4-one core with acetyl, ethyl, and aryl substituents.
- Key Differences : The 4-one position and bulky aryl groups contrast with the 2-one lactam and smaller substituents in the target compound.
- Activity : Such derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that substitution patterns on the piperidine ring critically influence target selectivity .
Physicochemical Properties and Structure-Activity Relationships (SAR)
- Lipophilicity: The methoxymethyl group increases logP compared to methoxy or amino substituents, favoring CNS penetration.
- Hydrogen Bonding : The lactam carbonyl (C=O) provides a hydrogen-bond acceptor site, critical for target interactions.
- Steric Effects : The 3-methyl group may restrict rotational freedom, influencing conformational stability in binding pockets.
Table 3: Estimated Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 3-(Methoxymethyl)-3-methylpiperidin-2-one | 171.24 | 0.8–1.2 | ~50 (moderate) |
| 3-Methoxy-2-piperidone | 143.18 | -0.2–0.3 | ~100 (high) |
| 3-Amino-3-methylpiperidin-2-one | 142.20 | -1.0–0.0 | ~150 (high) |
Biological Activity
3-(Methoxymethyl)-3-methylpiperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 3-(Methoxymethyl)-3-methylpiperidin-2-one is C8H15NO2. It features a piperidine ring with methoxy and methyl substituents, which influence its pharmacological properties. The presence of these functional groups enhances its lipophilicity and potential for biological interaction.
The biological activity of 3-(Methoxymethyl)-3-methylpiperidin-2-one is primarily attributed to its ability to act on specific molecular targets within cells. Research indicates that compounds with similar piperidine structures often function as inhibitors or modulators of key enzymes and receptors involved in various physiological processes.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including 3-(Methoxymethyl)-3-methylpiperidin-2-one. These compounds have been shown to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of apoptosis : Triggering programmed cell death pathways.
- Disruption of mitochondrial function : Leading to increased reactive oxygen species (ROS) production.
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective properties of 3-(Methoxymethyl)-3-methylpiperidin-2-one have also been investigated. It has been suggested that this compound may help mitigate neurodegenerative processes by:
- Reducing oxidative stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulating neurotransmitter systems : Potentially improving synaptic plasticity and cognitive function.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Reduces oxidative stress | |
| Enzyme Inhibition | Modulates key metabolic pathways |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of 3-(Methoxymethyl)-3-methylpiperidin-2-one on human leukemia cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.
- Neuroprotection Study : Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that treatment with 3-(Methoxymethyl)-3-methylpiperidin-2-one significantly improved neuronal survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
